molecular formula C6H7ClN2 B189592 4-Chloro-2,6-dimethylpyrimidine CAS No. 4472-45-1

4-Chloro-2,6-dimethylpyrimidine

Cat. No. B189592
Key on ui cas rn: 4472-45-1
M. Wt: 142.58 g/mol
InChI Key: GSXFOGXQLRLSKK-UHFFFAOYSA-N
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Patent
US06093718

Procedure details

2,4-Dimethyl-6-hydroxypyrimidine (20 g) was added to phosphorus oxychloride (120 ml) and the mixture was refluxed for 2 hours. Excess phosphorus oxychloride was removed in vacuo, water was added and the product was extracted into dichloromethane (2×200 ml), dried (Na2SO4) and the solvent removed to give 2,6-dimethyl-4-chloropyrimidine as an oil (21 g) which slowly crystallised on standing; NMR (CDCl3): 2.52 (s, 3H), 2.71 (s, 3H), 7.05 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4](O)[N:3]=1.P(Cl)(Cl)([Cl:12])=O>>[CH3:1][C:2]1[N:3]=[C:4]([Cl:12])[CH:5]=[C:6]([CH3:8])[N:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=NC(=CC(=N1)C)O
Name
Quantity
120 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Excess phosphorus oxychloride was removed in vacuo, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into dichloromethane (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC(=N1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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